

# An In-depth Technical Guide to the Physical Properties of Anhydrous Cobalt Oxalate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oxalic acid (cobalt)

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This technical guide provides a comprehensive overview of the core physical properties of anhydrous cobalt oxalate ( $\text{CoC}_2\text{O}_4$ ). The information presented herein is intended to support research, development, and quality control activities where this compound is utilized, such as in the synthesis of cobalt-based catalysts, battery materials, and other advanced chemical manufacturing processes.

## Core Physical and Chemical Properties

Anhydrous cobalt oxalate is a pink to rose-red crystalline powder.<sup>[1]</sup> It is a coordination complex consisting of a central cobalt(II) ion coordinated to an oxalate ligand.<sup>[2]</sup> Key physical and chemical identification data are summarized in the tables below for quick reference.

**Table 1: General Properties of Anhydrous Cobalt Oxalate**

Property	Value
Chemical Formula	$\text{C}_2\text{CoO}_4$
Molecular Weight	146.95 g/mol <sup>[3][4]</sup>
Appearance	Pink to rose-red powder <sup>[1]</sup>
CAS Number	814-89-1 <sup>[3][4][5]</sup>
EINECS Number	212-409-3 <sup>[5]</sup>

## Table 2: Physicochemical Data of Anhydrous Cobalt Oxalate

Property	Value
Density	3.021 g/cm <sup>3</sup> [5]
Melting Point	Decomposes at approximately 250°C[5]
Solubility in Water	Insoluble[2][5]
Solubility in Other Solvents	Soluble in acids and ammonium hydroxide[2][5]

## Crystal Structure

Anhydrous cobalt oxalate is typically formed by the dehydration of its hydrated forms, most commonly cobalt(II) oxalate dihydrate ( $\text{CoC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ ). The dihydrate exists in two primary allotropic forms:  $\alpha$ -monoclinic and  $\beta$ -orthorhombic. The dehydration process induces a structural transition to an anhydrous monoclinic structure. This transition is marked by a contraction of the crystal lattice as water molecules are expelled.

## Thermal Decomposition

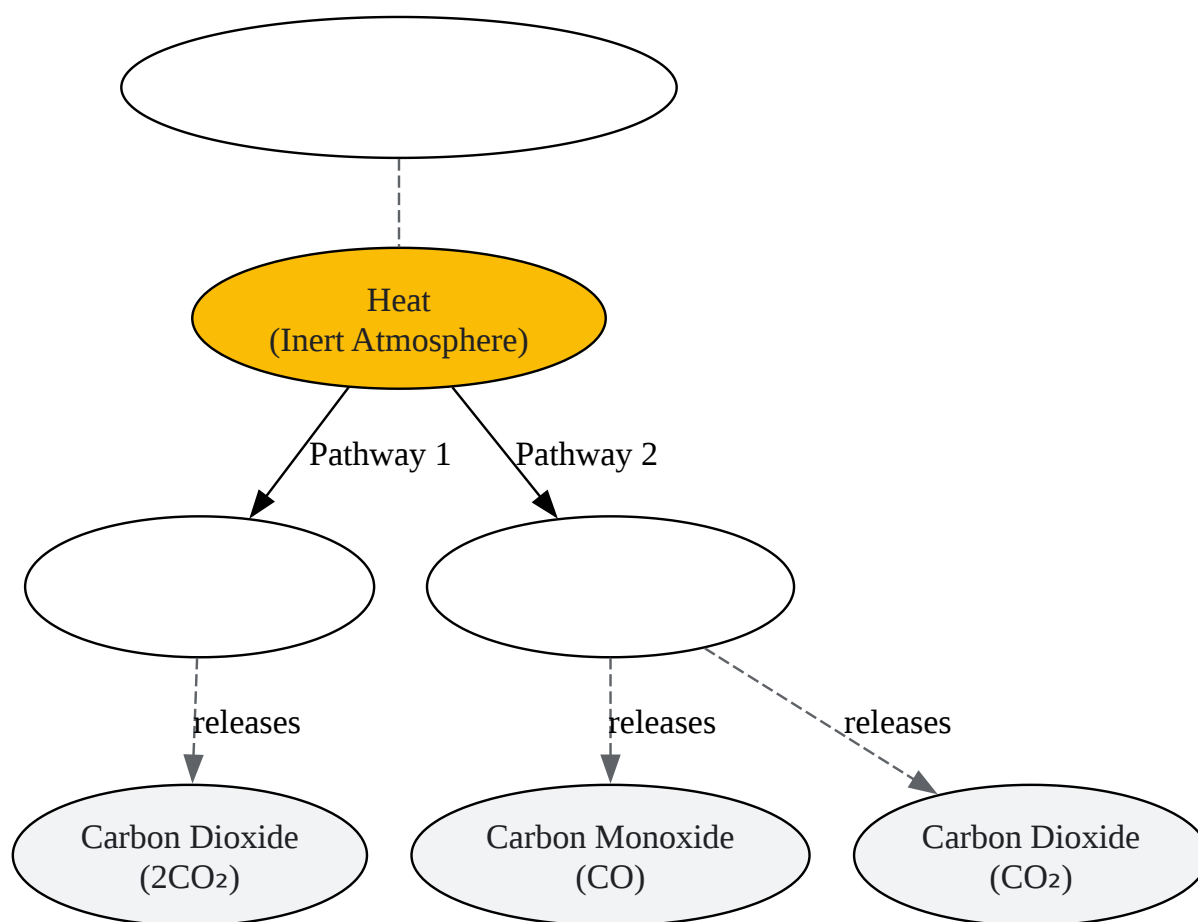
The thermal decomposition of anhydrous cobalt oxalate is a critical property, particularly for its application as a precursor in the synthesis of cobalt metal powders and oxides. In an inert atmosphere, the decomposition proceeds through a multi-step mechanism. Initially, the anhydrous cobalt oxalate decomposes to form metallic cobalt and cobalt(II) oxide ( $\text{CoO}$ ) in parallel reactions.[3] The final decomposition product is influenced by the atmosphere, with cobalt oxides (such as  $\text{Co}_3\text{O}_4$ ) being formed in an oxidizing environment.

The decomposition pathway in an inert atmosphere can be summarized as follows:

- Step 1:  $\text{CoC}_2\text{O}_4(\text{s}) \rightarrow \text{Co}(\text{s}) + 2\text{CO}_2(\text{g})$
- Step 2:  $\text{CoC}_2\text{O}_4(\text{s}) \rightarrow \text{CoO}(\text{s}) + \text{CO}(\text{g}) + \text{CO}_2(\text{g})$

The activation energy for the decomposition to metallic cobalt is approximately  $97 \pm 14 \text{ kJ mol}^{-1}$ , while the decomposition to cobalt(II) oxide occurs in two stages with activation energies of  $251 \pm 15 \text{ kJ mol}^{-1}$  and  $203 \pm 21 \text{ kJ mol}^{-1}$ , respectively.[3]

Below is a diagram illustrating the thermal decomposition pathways of anhydrous cobalt oxalate.



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Caption: Thermal decomposition pathways of anhydrous cobalt oxalate.

## Experimental Protocols

The physical properties of anhydrous cobalt oxalate are determined using a variety of analytical techniques. Detailed methodologies for key experiments are provided below.

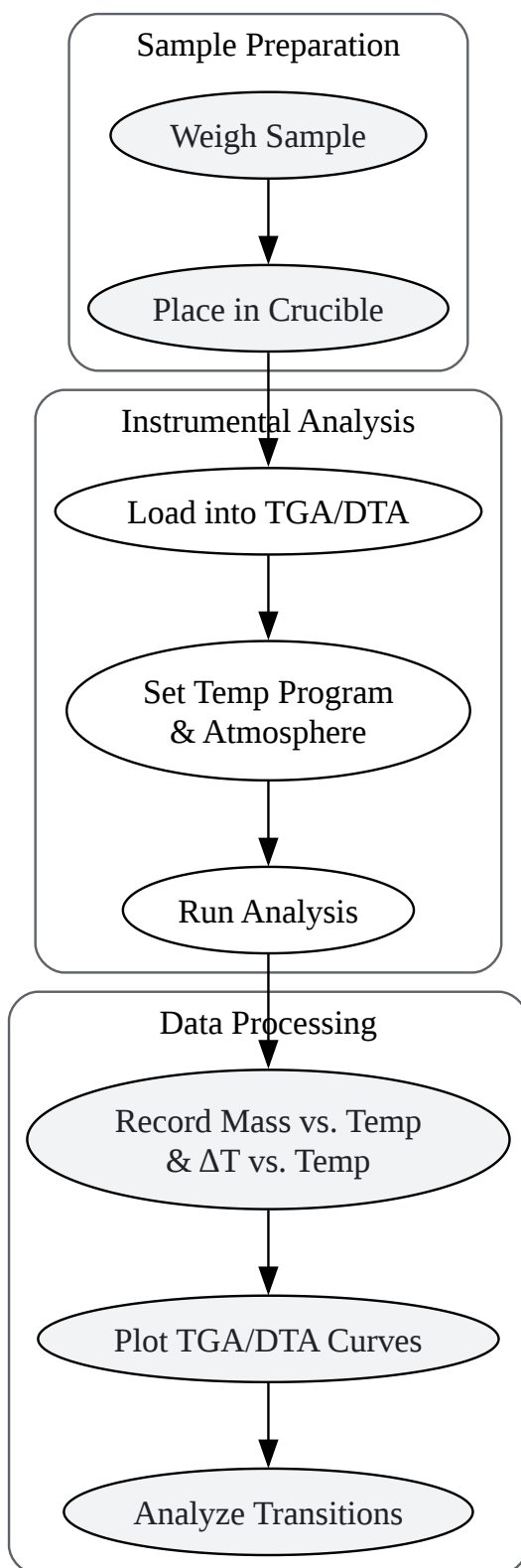
## Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the thermal stability and decomposition profile of anhydrous cobalt oxalate.

Methodology:

- A small, accurately weighed sample of anhydrous cobalt oxalate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
- The crucible is placed on a high-precision balance within a furnace.
- The furnace is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or argon for inert conditions, or air for oxidative conditions).
- The mass of the sample is continuously monitored as a function of temperature (TGA).
- Simultaneously, the temperature difference between the sample and an inert reference is measured (DTA), indicating endothermic or exothermic transitions.
- The resulting TGA curve shows mass loss at specific temperature ranges, corresponding to decomposition events. The DTA curve reveals the energetic nature of these transitions.

The following diagram outlines the general workflow for TGA/DTA analysis.



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Caption: Experimental workflow for TGA/DTA analysis.

## X-ray Diffraction (XRD)

Objective: To determine the crystal structure and phase purity of anhydrous cobalt oxalate.

Methodology:

- A finely powdered sample of anhydrous cobalt oxalate is prepared to ensure random orientation of the crystallites.
- The sample is mounted on a flat sample holder.
- The sample is irradiated with a monochromatic X-ray beam of a known wavelength (e.g., Cu K $\alpha$  radiation).
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle ( $2\theta$ ).
- The resulting XRD pattern, a plot of intensity versus  $2\theta$ , is a fingerprint of the crystalline material.
- The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystal phase. The unit cell parameters can be determined from the peak positions.

## Solubility Determination

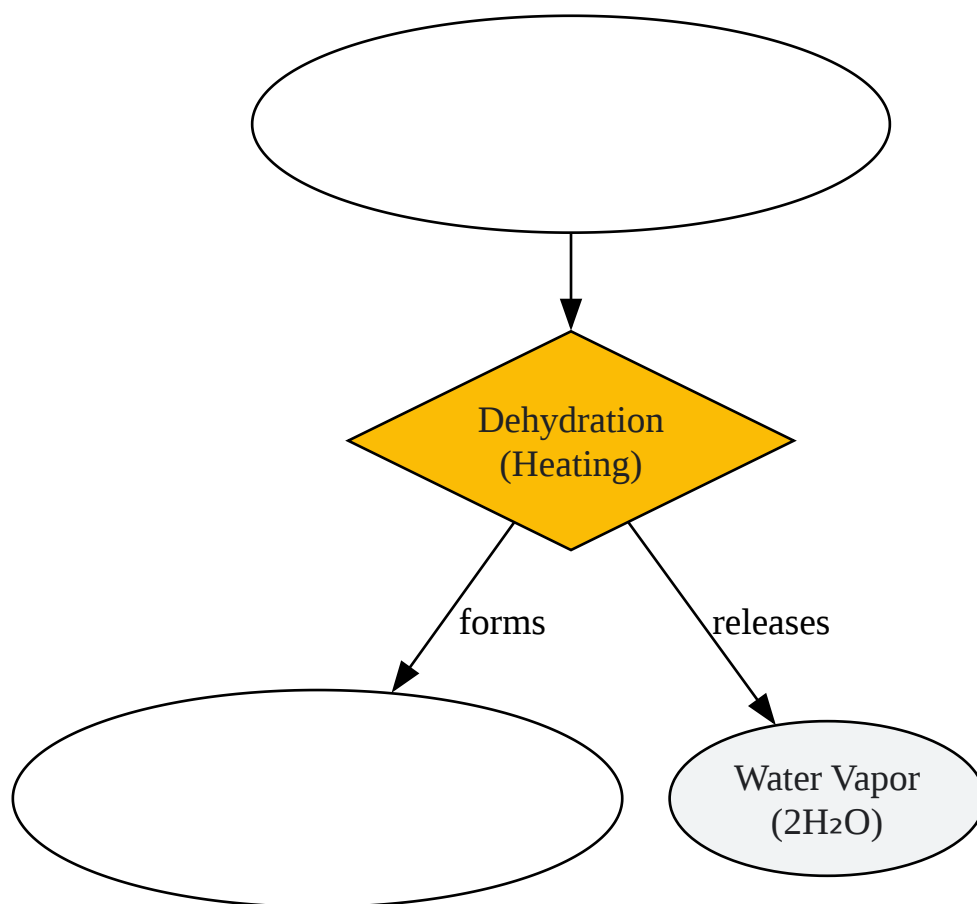
Objective: To quantify the solubility of anhydrous cobalt oxalate in various solvents.

Methodology (Shake-Flask Method):

- An excess amount of anhydrous cobalt oxalate is added to a known volume of the solvent (e.g., deionized water, acidic solution) in a sealed container.
- The mixture is agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
- After reaching equilibrium, the undissolved solid is allowed to settle.

- A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.
- The concentration of cobalt in the filtrate is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
- The solubility is then expressed as the mass or moles of cobalt oxalate dissolved per unit volume of the solvent.

The logical relationship between the hydrated precursor and the final anhydrous product is depicted in the diagram below.



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Caption: Relationship between hydrated and anhydrous cobalt oxalate.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Anhydrous Cobalt Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135407#physical-properties-of-anhydrous-cobalt-oxalate]

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